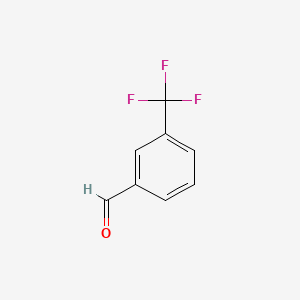

3-(Trifluoromethyl)benzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O/c9-8(10,11)7-3-1-2-6(4-7)5-12/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMTUHPSKJJYGML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8022032 | |

| Record name | alpha,alpha,alpha-Trifluoro-m-tolualdehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

454-89-7 | |

| Record name | 3-(Trifluoromethyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=454-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Trifluoromethyl)benzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000454897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, 3-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha,alpha,alpha-Trifluoro-m-tolualdehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α,α-trifluoro-3-tolualdehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.572 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(TRIFLUOROMETHYL)BENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AT7H4H5U3E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Trifluoromethyl)benzaldehyde

CAS Number: 454-89-7

This technical guide provides a comprehensive overview of 3-(Trifluoromethyl)benzaldehyde, a key fluorinated building block in modern organic synthesis. It is intended for researchers, scientists, and professionals in drug development and materials science. This document details its chemical and physical properties, synthesis and reactivity, applications in medicinal chemistry, relevant biological pathways, and safety and handling protocols.

Core Properties and Data

This compound is a colorless to light yellow liquid at room temperature. The presence of the trifluoromethyl (-CF3) group at the meta-position of the benzaldehyde (B42025) ring significantly influences its electronic properties and reactivity. The -CF3 group acts as a potent electron-withdrawing group through a strong inductive effect, which enhances the electrophilicity of the aldehyde's carbonyl carbon, making it highly reactive towards nucleophiles. This property is pivotal for its utility in synthesizing complex molecular architectures. Furthermore, the incorporation of the -CF3 moiety often improves the metabolic stability and lipophilicity of derivative compounds, which are desirable characteristics in drug design.[1]

Physicochemical Properties

The key physicochemical data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Citations |

| CAS Number | 454-89-7 | [2][3][4] |

| Molecular Formula | C₈H₅F₃O | [4][5] |

| Molecular Weight | 174.12 g/mol | [2][4] |

| Appearance | Colorless to light yellow/orange liquid | [6][7][8] |

| Density | 1.301 g/mL at 25 °C | [2][3][9][10] |

| Boiling Point | 83-86 °C at 30 mmHg | [2][3][9][10] |

| Refractive Index (n20/D) | 1.465 | [2][3][9][10] |

| Flash Point | 68 °C (154.4 °F) - closed cup | [2][8][11] |

| Solubility | Soluble in DMSO (100 mg/mL). Slightly soluble in Chloroform, Methanol. | [3][6][12] |

| InChI Key | NMTUHPSKJJYGML-UHFFFAOYSA-N | [2] |

| SMILES | O=Cc1cccc(c1)C(F)(F)F | [2][13] |

Safety and Hazard Information

Proper handling of this compound is crucial. It is classified as an irritant and an environmental hazard.

| Hazard Information | GHS Classification & Codes | Citations |

| Signal Word | Warning | [2] |

| Hazard Pictograms | GHS07 (Irritant), GHS09 (Environmental Hazard) | [14] |

| Hazard Statements | H315: Causes skin irritation. | [2] |

| H319: Causes serious eye irritation. | [2] | |

| H335: May cause respiratory irritation. | [2] | |

| H410/H411: Very toxic/Toxic to aquatic life with long lasting effects. | [2] | |

| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly sealed. Air sensitive. | [3][7][10] |

Synthesis and Reactivity

Synthesis Protocols

This compound can be synthesized through several routes. A common laboratory and industrial method is the oxidation of the corresponding primary alcohol, 3-(Trifluoromethyl)benzyl alcohol.[9] Another patented industrial process involves the fluorination of 3-(trichloromethyl)benzal chloride with hydrogen fluoride, followed by in-situ hydrolysis to yield the final aldehyde product.

Experimental Protocol: Oxidation of 3-(Trifluoromethyl)benzyl alcohol

This protocol describes a general procedure for the oxidation of alcohols to aldehydes using a TEMPO-based catalytic system.

-

Preparation: To a mixture of 3-(Trifluoromethyl)benzyl alcohol (3.839 mmol), potassium carbonate (K₂CO₃, 2.0 equiv., 7.678 mmol), and cyanuric acid (0.1 equiv., 0.384 mmol) in 20 mL of ethyl acetate, add TEMPO (2,2,6,6-Tetramethyl-1-piperidinyloxy, free radical) (3 mol%, 0.115 mmol).

-

Reaction: Cool the mixture to 0-10 °C. Add 12% sodium hypochlorite (B82951) (NaOCl) solution (1.2 equiv., 4.607 mmol) dropwise.

-

Monitoring and Work-up: Stir the mixture at 0-10 °C for 5 hours, monitoring completion by TLC.

-

Extraction: Extract the reaction mixture with ethyl acetate.

-

Purification: Concentrate the organic layer under reduced pressure. Purify the resulting residue by silica (B1680970) gel column chromatography to afford this compound.

Chemical Reactivity

The aldehyde functional group is the primary site of reactivity, which is enhanced by the electron-withdrawing -CF3 group. This makes it an excellent substrate for a variety of chemical transformations crucial for building molecular complexity.

Caption: Key reactions of this compound.

Applications in Medicinal Chemistry & Drug Development

This compound is a valuable starting material for the synthesis of a wide range of biologically active molecules. Its derivatives have shown promise as antitumor agents, antimicrobials, and inhibitors of key signaling pathways implicated in disease.[6][12]

Synthesis of Chalcone (B49325) Derivatives as HIF-1 Inhibitors

Chalcones are a class of compounds that form the central core of many biologically active molecules.[10] They are typically synthesized via a Claisen-Schmidt condensation between a benzaldehyde and an acetophenone (B1666503).[3] Derivatives of this compound are used to synthesize novel chalcones that act as inhibitors of Hypoxia-Inducible Factor-1 (HIF-1).[14]

Experimental Protocol: Synthesis of (E)-3-(3-(Trifluoromethyl)phenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one (13) [2]

This protocol details the Claisen-Schmidt condensation to form a specific trifluoromethyl-substituted chalcone.

-

Reactant Preparation: Dissolve 2,4,6-trimethoxy acetophenone (1) in a solvent mixture of tetrahydrofuran (B95107) and water (THF:H₂O).

-

Reaction Initiation: Add this compound (7) to the solution.

-

Base Addition: Introduce aqueous lithium hydroxide (B78521) (LiOH) to the mixture to catalyze the condensation.

-

Reaction Progression: Stir the reaction at room temperature and monitor its progress using Thin-Layer Chromatography (TLC).

-

Isolation and Purification: Upon completion, perform an appropriate aqueous work-up. Isolate the crude product by filtration or extraction. Purify the solid product by recrystallization or column chromatography.

-

Characterization: The resulting product, a light yellow solid, is obtained with a 69% yield. Melting point: 121-123 °C.

Caption: Workflow for Claisen-Schmidt condensation.

Biological Activity of a Chalcone Derivative

The synthesized chalcone (13) was evaluated for its antimicrobial activity. The Minimum Inhibitory Concentration (MIC) is a key measure of efficacy.

| Organism | Type | MIC (µg/mL) of Compound 13 |

| Staphylococcus aureus | Gram+ Bacteria | >100 |

| Escherichia coli | Gram- Bacteria | >100 |

| Pseudomonas aeruginosa | Gram- Bacteria | >100 |

| Candida albicans | Fungi | 25 |

| Candida parapsilosis | Fungi | 12.5 |

| Data sourced from Reference[2]. |

These results indicate that while this specific derivative has modest antibacterial activity, it shows significant antifungal properties, demonstrating the potential for discovering potent therapeutic agents through modification of the this compound scaffold.[2]

Target Pathway: HIF-1 Signaling in Cancer

Hypoxia, or low oxygen level, is a common feature of solid tumors and is associated with malignant progression and resistance to therapy. Cells adapt to hypoxia primarily through the Hypoxia-Inducible Factor-1 (HIF-1) signaling pathway.[3] HIF-1 is a transcription factor that activates hundreds of genes promoting angiogenesis, anaerobic metabolism, and cell survival.[4][6] Consequently, inhibiting the HIF-1 pathway is a major target for cancer drug development.

Under normal oxygen conditions (normoxia), the HIF-1α subunit is hydroxylated by prolyl hydroxylases (PHDs). This modification allows the von Hippel-Lindau (VHL) protein, an E3 ubiquitin ligase, to bind and target HIF-1α for proteasomal degradation, keeping its levels low.

Under hypoxic conditions, PHD activity is inhibited. HIF-1α stabilizes, translocates to the nucleus, and dimerizes with the constitutive HIF-1β subunit. This HIF-1 complex then binds to Hypoxia Response Elements (HREs) in the DNA to activate target gene transcription.[6] Small molecules derived from this compound can be designed to inhibit this pathway.[14]

References

- 1. acgpubs.org [acgpubs.org]

- 2. benchchem.com [benchchem.com]

- 3. rjlbpcs.com [rjlbpcs.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Potential antitumor agents. Synthesis of bifunctional alpha-methylene-gamma-butyrolactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. egrove.olemiss.edu [egrove.olemiss.edu]

- 12. researchgate.net [researchgate.net]

- 13. mhc.cpu.edu.cn [mhc.cpu.edu.cn]

- 14. α-Trifluoromethyl Chalcones as Potent Anticancer Agents for Androgen Receptor-Independent Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

3-(Trifluoromethyl)benzaldehyde structural formula and IUPAC name

An In-depth Technical Guide to 3-(Trifluoromethyl)benzaldehyde for Researchers and Drug Development Professionals

Introduction

This compound is a versatile aromatic aldehyde that serves as a crucial intermediate in the synthesis of a wide array of organic compounds.[1] Its significance is particularly pronounced in the fields of medicinal chemistry, agrochemical formulation, and materials science.[1][2] The presence of the trifluoromethyl (-CF3) group on the benzene (B151609) ring imparts unique electronic properties and metabolic stability to derivative molecules, making it a highly sought-after building block in drug design.[2][3] This guide provides a comprehensive overview of this compound, including its structural and chemical properties, synthesis protocols, and key applications for professionals in research and development.

Chemical Structure and Nomenclature

The IUPAC name for this compound is This compound .[4][5] It is also commonly referred to by synonyms such as α,α,α-Trifluoro-m-tolualdehyde and m-(trifluoromethyl)benzaldehyde.[4][6]

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Data

The key properties of this compound are summarized in the tables below. This data is essential for planning reactions, purification, and storage.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 454-89-7 | [1][4][6][7] |

| Molecular Formula | C₈H₅F₃O | [1][4][6] |

| Molecular Weight | 174.12 g/mol | [1][4][8] |

| Appearance | Colorless to light yellow/orange clear liquid | [1] |

| Density | 1.301 g/mL at 25 °C | [9] |

| Boiling Point | 83-86 °C at 30 mmHg | [9] |

| Refractive Index (n20/D) | 1.465 | [9] |

| Flash Point | 68 °C (154.4 °F) - closed cup | |

| Storage Temperature | Room temperature, sealed in dry, dark place | [7][9] |

| Sensitivity | Air sensitive | [9] |

Table 2: Identification and Spectroscopic Data

| Identifier | Value | Reference |

| IUPAC Name | This compound | [4][5] |

| InChI | 1S/C8H5F3O/c9-8(10,11)7-3-1-2-6(4-7)5-12/h1-5H | [4][6] |

| InChIKey | NMTUHPSKJJYGML-UHFFFAOYSA-N | [4][6] |

| SMILES | O=Cc1cccc(c1)C(F)(F)F | |

| ¹H NMR | Spectrum available | [10] |

| ¹⁷O NMR | Spectrum available | [11] |

Core Chemical Properties and Reactivity

The chemical behavior of this compound is largely dictated by two key features: the electron-withdrawing trifluoromethyl group and the reactive aldehyde functional group.

-

Electron-Withdrawing Effects : The -CF3 group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms.[2] This effect, primarily inductive, increases the electrophilicity of the carbonyl carbon in the aldehyde group, making it more susceptible to nucleophilic attack compared to non-fluorinated benzaldehyde.[2]

-

Lipophilicity : The -CF3 group significantly increases the lipophilicity (fat-solubility) of a molecule.[2][3] This property is highly advantageous in drug design as it can enhance membrane permeability and improve bioavailability.[3]

-

Metabolic Stability : The carbon-fluorine bonds within the trifluoromethyl group are exceptionally strong, rendering this moiety highly resistant to metabolic degradation.[2][3] This stability can increase the half-life of a drug candidate.[3]

-

Aldehyde Reactivity : The aldehyde group is a versatile functional handle for a wide range of chemical transformations, including oxidation to form 3-(trifluoromethyl)benzoic acid, reduction to 3-(trifluoromethyl)benzyl alcohol, aldol (B89426) condensations, and Wittig reactions.[2]

Experimental Protocols: Synthesis

Several methods exist for the synthesis of this compound. A common and direct approach is the oxidation of the corresponding primary alcohol, 3-(trifluoromethyl)benzyl alcohol.[2][7]

Protocol: Oxidation of 3-(Trifluoromethyl)benzyl Alcohol

This protocol describes a general procedure for the oxidation of alcohols using a TEMPO/NaOCl system in the presence of potassium carbonate and cyanuric acid.[12]

Materials:

-

3-(Trifluoromethyl)benzyl alcohol

-

Potassium carbonate (K₂CO₃)

-

Cyanuric acid

-

TEMPO (2,2,6,6-Tetramethyl-1-piperidinyloxy)

-

12% Sodium hypochlorite (B82951) (NaOCl) solution

-

Ethyl acetate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a mixture of 3-(Trifluoromethyl)benzyl alcohol (1.0 equiv), K₂CO₃ (2.0 equiv), and cyanuric acid (0.1 equiv) in ethyl acetate, add TEMPO (3 mol%).[12]

-

Cool the reaction mixture to 0-10°C in an ice bath.[12]

-

Slowly add 12% NaOCl solution (1.2 equiv) to the stirring mixture while maintaining the temperature between 0-10°C.[12]

-

Stir the mixture at this temperature for the required duration (typically monitored by TLC until completion, e.g., 5 hours).[12]

-

Once the reaction is complete, perform a work-up by extracting the mixture with ethyl acetate.[12]

-

Combine the organic layers and concentrate them under reduced pressure.[12]

-

Purify the resulting crude residue by silica gel column chromatography to yield the final product, this compound.[12]

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development and Research

This compound is a cornerstone building block in modern medicinal chemistry and drug discovery.[2] Its utility stems from the beneficial properties conferred by the -CF3 group.

Key Application Areas:

-

Pharmaceutical Intermediates : It is a primary intermediate for introducing the trifluoromethylphenyl moiety into larger, more complex molecules.[1][2] This is critical for synthesizing various pharmaceuticals, including anti-inflammatory and analgesic drugs.[1]

-

Antitumor Agents : The compound is used as a reagent in the synthesis of 2,3-di- and 2,2,3-trisubstituted-3-methoxycarbonyl-γ-butyrolactones, which have shown potent antitumor activity.[2][8][9][] Derivatives have also demonstrated effects against leukemia, breast cancer, and nasopharyngeal carcinoma.[8]

-

HIF-1 Inhibitors : It plays a role in creating novel chalcone (B49325) derivatives that act as inhibitors of hypoxia-inducible factor (HIF)-1, a key target in cancer therapy.[2][9][]

-

Agrochemicals : In the agrochemical industry, it is used to produce more effective pesticides and herbicides.[1]

-

Materials Science : Beyond life sciences, it is applied in creating advanced materials like high-performance polymers and coatings, benefiting from the thermal stability and chemical resistance imparted by the fluorinated group.[1] It is also used in the synthesis of specialty chemicals like dyes and pigments.

Caption: Role as a building block in various scientific fields.

Safety and Handling

This compound is classified as an irritant to the skin, eyes, and respiratory system and may be combustible.[7] Standard laboratory safety protocols must be strictly followed.

-

Personal Protective Equipment (PPE) : Always use chemical-resistant gloves, safety goggles, and a lab coat.[7] A respirator may be necessary depending on the scale and ventilation.

-

Ventilation : Work in a well-ventilated fume hood to avoid inhaling vapors.[7]

-

Storage : Store in a cool, dry, and well-ventilated area in a tightly sealed container, protected from light and air.[7][] It is designated as a combustible liquid.

Conclusion

This compound is a high-value chemical intermediate with significant impact across multiple scientific disciplines. For researchers and professionals in drug development, its utility in introducing lipophilicity and metabolic stability makes it an indispensable tool for designing next-generation therapeutics. A thorough understanding of its properties, synthesis, and handling is essential for leveraging its full potential in innovative research and development projects.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 454-89-7 | Benchchem [benchchem.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C8H5F3O | CID 67990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. escientificsolutions.com [escientificsolutions.com]

- 6. Benzaldehyde, 3-(trifluoromethyl)- [webbook.nist.gov]

- 7. nbinno.com [nbinno.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound | 454-89-7 [chemicalbook.com]

- 10. This compound(454-89-7) 1H NMR spectrum [chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 3-(Trifluoromethyl)benzaldehyde from 3-(Trifluoromethyl)benzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic methodologies for the oxidation of 3-(trifluoromethyl)benzyl alcohol to 3-(trifluoromethyl)benzaldehyde, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] This document details various experimental protocols, presents comparative quantitative data, and illustrates the underlying reaction mechanisms and workflows.

Introduction

The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. This compound is a valuable building block due to the unique electronic properties conferred by the trifluoromethyl group.[1] The synthesis of this aldehyde from its corresponding benzyl (B1604629) alcohol requires mild and selective oxidizing agents to prevent over-oxidation to the carboxylic acid. This guide explores and compares several common and efficient oxidation methods.

Comparative Data of Oxidation Methods

The following table summarizes the key quantitative data for various methods used in the oxidation of 3-(trifluoromethyl)benzyl alcohol. This allows for a direct comparison of the efficiency and conditions of each protocol.

| Oxidation Method | Oxidizing Agent/Catalyst System | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| TEMPO-mediated Oxidation | TEMPO, NaOCl, K₂CO₃, Isocyanuric Acid | Ethyl acetate | 0 - 10 | 5 | High (not specified) | [2] |

| TEMPO/HNO₃/O₂ Oxidation | TEMPO, HCl, HNO₃, O₂ | Dichloromethane (B109758) | Room Temp. | 10 | 95 | [3] |

| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine (B128534) | Dichloromethane | -78 to Room Temp. | ~2 | Typically high (>90) | General Protocol[4][5] |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Dichloromethane | Room Temp. | ~2 | ~90 | General Protocol[6][7] |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

TEMPO-mediated Oxidation with Sodium Hypochlorite (B82951)

This procedure describes the oxidation of 3-(trifluoromethyl)benzyl alcohol using a catalytic amount of TEMPO and sodium hypochlorite as the terminal oxidant.[2]

Reagents:

-

3-(Trifluoromethyl)benzyl alcohol

-

(2,2,6,6-Tetramethyl-1-piperidinyloxy) free radical (TEMPO) or 2-Azaadamantane-N-Oxyl (AZADO)

-

Sodium hypochlorite (NaOCl) solution (12%)

-

Potassium carbonate (K₂CO₃)

-

Isocyanuric acid

-

Ethyl acetate

-

Water

-

Brine

Procedure:

-

To a stirred mixture of 3-(trifluoromethyl)benzyl alcohol (3.839 mmol), potassium carbonate (7.678 mmol, 2.0 equiv), and isocyanuric acid (0.384 mmol, 0.1 equiv) in 20 mL of ethyl acetate, add TEMPO or AZADO (0.115 mmol, 3 mol%).[2]

-

Cool the mixture to 0-10 °C in an ice bath.[2]

-

Slowly add 12% sodium hypochlorite solution (4.607 mmol, 1.2 equiv) to the reaction mixture.[2]

-

Stir the mixture vigorously at 0-10 °C for 5 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[2]

-

Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate (B1220275) solution.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure, and purify the crude product by silica (B1680970) gel column chromatography to afford this compound.[2]

Swern Oxidation

This protocol outlines the oxidation of 3-(trifluoromethyl)benzyl alcohol using dimethyl sulfoxide (B87167) (DMSO) activated with oxalyl chloride.[4][5]

Reagents:

-

3-(Trifluoromethyl)benzyl alcohol

-

Oxalyl chloride ((COCl)₂)

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (NEt₃) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (CH₂Cl₂)

-

Water

-

Brine

Procedure:

-

To a solution of oxalyl chloride (1.5 equiv) in anhydrous dichloromethane at -78 °C under an inert atmosphere, add a solution of DMSO (2.2 equiv) in dichloromethane dropwise.

-

Stir the mixture at -78 °C for 30 minutes.

-

Slowly add a solution of 3-(trifluoromethyl)benzyl alcohol (1.0 equiv) in dichloromethane to the reaction mixture.

-

Stir for another 30 minutes at -78 °C.

-

Add triethylamine (5.0 equiv) dropwise to the mixture and stir for 15 minutes at -78 °C.

-

Allow the reaction to warm to room temperature.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound, which can be further purified by distillation or column chromatography.

Dess-Martin Periodinane (DMP) Oxidation

This method utilizes the hypervalent iodine reagent, Dess-Martin periodinane, for a mild and selective oxidation.[6][7]

Reagents:

-

3-(Trifluoromethyl)benzyl alcohol

-

Dess-Martin Periodinane (DMP)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate

-

Saturated aqueous sodium thiosulfate

Procedure:

-

To a solution of 3-(trifluoromethyl)benzyl alcohol (1.0 equiv) in dichloromethane at room temperature, add Dess-Martin periodinane (1.1 equiv) in one portion.

-

Stir the reaction mixture at room temperature for 2 hours, monitoring by TLC.

-

Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.

-

Stir vigorously until the solid dissolves.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to obtain the crude this compound. Purify by column chromatography if necessary.[6]

Reaction Mechanisms and Workflows

The following diagrams illustrate the proposed mechanisms for the key oxidation reactions and a general experimental workflow.

Conclusion

The synthesis of this compound from 3-(trifluoromethyl)benzyl alcohol can be achieved through various reliable oxidation methods. The choice of method will depend on factors such as scale, available reagents, and the sensitivity of other functional groups in the molecule. TEMPO-mediated oxidations offer high yields under relatively mild conditions. Swern and Dess-Martin oxidations are also highly effective, though they may require stricter control of reaction conditions and the use of stoichiometric reagents. For researchers and professionals in drug development, the selection of an appropriate synthetic route will be crucial for the efficient and scalable production of this important intermediate.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. benchchem.com [benchchem.com]

- 5. Swern Oxidation [organic-chemistry.org]

- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 7. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

Spectroscopic Profile of 3-(Trifluoromethyl)benzaldehyde: A Technical Guide

Introduction

3-(Trifluoromethyl)benzaldehyde is a key substituted aromatic aldehyde utilized in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its trifluoromethyl group and reactive aldehyde functionality make it a versatile building block in medicinal chemistry and materials science. A thorough understanding of its spectroscopic properties is essential for reaction monitoring, quality control, and structural elucidation of its derivatives. This guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, complete with experimental protocols and data analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound.

Table 1: ¹H NMR Spectroscopic Data

-

Solvent: CDCl₃

-

Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 10.09 | Singlet (s) | - | 1H | Aldehyde (-CHO) |

| 8.16 | Singlet (s) | - | 1H | Aromatic (Ar-H) |

| 8.09 | Doublet (d) | 7.6 | 1H | Aromatic (Ar-H) |

| 7.90 | Doublet (d) | 7.6 | 1H | Aromatic (Ar-H) |

| 7.73 | Triplet (t) | 7.6 | 1H | Aromatic (Ar-H) |

Table 2: ¹³C NMR Spectroscopic Data

-

Solvent: CDCl₃

-

Frequency: 101 MHz

| Chemical Shift (δ) ppm | Assignment |

| 190.8 | Aldehyde Carbon (C=O) |

| 136.5 | Aromatic Carbon |

| 132.8 | Aromatic Carbon |

| 131.5 (q, J = 33.3 Hz) | Aromatic Carbon attached to CF₃ |

| 130.0 | Aromatic Carbon |

| 129.5 | Aromatic Carbon |

| 126.3 (q, J = 3.8 Hz) | Aromatic Carbon |

| 123.5 (q, J = 272.7 Hz) | Trifluoromethyl Carbon (-CF₃) |

Table 3: Infrared (IR) Spectroscopy Data

-

Sample Preparation: Neat / Liquid Film

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3070 | Medium | Aromatic C-H Stretch |

| ~2860, ~2760 | Weak-Medium | Aldehyde C-H Stretch (Fermi doublet)[1][2][3] |

| ~1705 | Strong | Carbonyl (C=O) Stretch of aromatic aldehyde[1][2][3] |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C Ring Stretch |

| ~1320 | Strong | C-F Stretch (Trifluoromethyl group) |

| ~1170, ~1130 | Strong | C-F Stretch (Trifluoromethyl group) |

| ~800 | Strong | C-H Out-of-plane Bending (Aromatic) |

Table 4: Mass Spectrometry (MS) Data

-

Ionization Method: Electron Ionization (EI)

| m/z | Relative Intensity | Assignment |

| 174 | High | [M]⁺ (Molecular Ion) |

| 173 | High | [M-H]⁺ |

| 145 | High | [M-CHO]⁺ |

| 125 | Medium | [M-CHO-HF]⁺ or [C₇H₄F₂]⁺ |

| 95 | Medium | [C₆H₄F]⁺ |

Experimental Workflows and Methodologies

The acquisition of high-quality spectroscopic data is contingent on meticulous sample preparation and appropriate instrument parameterization. The following diagram and protocols outline the standard procedures.

Caption: General workflow for spectroscopic analysis of a chemical compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

-

Sample Preparation: Approximately 5-20 mg of this compound is dissolved in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). The solution is filtered through a pipette with a glass wool plug into a 5 mm NMR tube.

-

Instrumentation: Spectra are acquired on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: The spectrometer is tuned to the proton frequency. A standard one-pulse experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: The spectrometer is tuned to the carbon frequency. A proton-decoupled experiment (e.g., zgpg30) is typically used. A larger number of scans is required due to the lower natural abundance of ¹³C.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H) or tetramethylsilane (B1202638) (TMS).

Infrared (IR) Spectroscopy

Protocol:

-

Sample Preparation: As this compound is a liquid at room temperature, a neat sample is prepared. A drop of the liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to create a thin film. Alternatively, for Attenuated Total Reflectance (ATR)-IR, a drop of the sample is placed directly onto the ATR crystal.

-

Instrumentation: An FT-IR spectrometer is used for data acquisition.

-

Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Protocol:

-

Sample Preparation: A dilute solution of the sample is prepared, typically around 1 mg/mL, in a volatile organic solvent such as methanol (B129727) or acetonitrile. The solution must be free of non-volatile salts and buffers.

-

Instrumentation: An Electron Ionization (EI) mass spectrometer, often coupled with a Gas Chromatography (GC) inlet system, is used.

-

Acquisition: The sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

-

Data Processing: The detector signal is recorded as a function of m/z to generate the mass spectrum, which is a plot of relative ion abundance versus m/z.

References

A Technical Guide to the Physical Properties of 3-(Trifluoromethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 3-(Trifluoromethyl)benzaldehyde, a crucial intermediate in organic synthesis. The information herein is intended to support laboratory research and development activities by providing reliable physical data and standardized experimental protocols.

Core Physical Properties

This compound is a colorless to light yellow liquid at room temperature.[1] Its key physical characteristics, boiling point and density, are summarized below. This data is essential for reaction setup, purification processes, and safety considerations in a laboratory setting.

| Physical Property | Value | Conditions |

| Boiling Point | 83-86 °C | at 30 mmHg |

| Density | 1.301 g/mL | at 25 °C |

Data sourced from multiple chemical suppliers and databases.[2][3][4][5]

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical research. The following sections detail standardized laboratory procedures for measuring the boiling point and density of liquid compounds such as this compound.

Determination of Boiling Point (Micro-Boiling Point Method)

This method is suitable for small sample volumes and provides a reasonably accurate measurement of the boiling point.

Apparatus:

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., oil bath or heating block)

-

Clamp and stand

Procedure:

-

A small amount (a few milliliters) of the liquid sample is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.

-

The test tube is then attached to a thermometer and heated in a controlled manner using a heating bath.

-

As the liquid heats, a stream of bubbles will be observed emerging from the open end of the capillary tube.

-

Heating is discontinued (B1498344) when a steady stream of bubbles is observed.

-

The liquid is allowed to cool. The boiling point is the temperature at which the liquid begins to enter the capillary tube.[6][7]

Determination of Density

The density of a liquid can be determined by measuring the mass of a known volume.

Apparatus:

-

Volumetric flask or graduated cylinder

-

Electronic balance

Procedure:

-

The mass of a clean, dry volumetric flask or graduated cylinder is measured using an electronic balance.

-

A precise volume of the liquid is added to the container. The volume should be read from the bottom of the meniscus.

-

The combined mass of the container and the liquid is then measured.

-

The mass of the liquid is determined by subtracting the mass of the empty container from the combined mass.

-

The density is calculated by dividing the mass of the liquid by its volume.[8][9] For improved accuracy, it is recommended to perform multiple measurements and calculate an average.[10]

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the boiling point and density of a liquid sample like this compound.

Caption: Workflow for determining the physical properties of a liquid.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Page loading... [wap.guidechem.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. This compound 97 454-89-7 [sigmaaldrich.com]

- 5. This compound | 454-89-7 [chemicalbook.com]

- 6. cdn.juniata.edu [cdn.juniata.edu]

- 7. Video: Boiling Points - Concept [jove.com]

- 8. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

An In-depth Technical Guide to the Solubility of 3-(Trifluoromethyl)benzaldehyde in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-(trifluoromethyl)benzaldehyde, a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] This document details available solubility data, outlines experimental protocols for its determination, and illustrates its application in drug discovery workflows. The presence of the trifluoromethyl group significantly influences the molecule's properties, enhancing its reactivity and solubility in various organic solvents.[1]

Core Concepts and Properties

This compound is a colorless to light yellow liquid with a molecular weight of 174.12 g/mol .[2][3] Its key physical and chemical properties are summarized below:

| Property | Value | Reference |

| CAS Number | 454-89-7 | [2][3] |

| Molecular Formula | C8H5F3O | [2][3] |

| Density | 1.301 g/mL at 25 °C | [2][4] |

| Boiling Point | 83-86 °C at 30 mmHg | [2][4] |

| Refractive Index | n20/D 1.465 | [2][4] |

Quantitative Solubility Data

| Solvent | Solvent Class | Solubility | Notes | Reference |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 100 mg/mL | Requires ultrasonic assistance for dissolution. | [5] |

| Chloroform | Halogenated Hydrocarbon | Slightly Soluble | - | [6] |

| Methanol | Alcohol | Slightly Soluble | - | [6] |

| In vivo Formulation 1 | Mixture | ≥ 5 mg/mL | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [5] |

| In vivo Formulation 2 | Mixture | ≥ 5 mg/mL | 10% DMSO, 90% (20% SBE-β-CD in Saline) | [5] |

| In vivo Formulation 3 | Mixture | ≥ 5 mg/mL | 10% DMSO, 90% Corn Oil | [5] |

The trifluoromethyl group generally enhances the lipophilicity of a molecule, which suggests good solubility in many organic solvents.[1] However, for precise applications, experimental determination of solubility in the specific solvent system of interest is highly recommended.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following experimental protocols are provided as a guide. These are based on established methodologies for determining the solubility of organic compounds.

Gravimetric Method for Solubility Determination

This method is a straightforward and reliable way to determine the solubility of a non-volatile solute in a given solvent.

Materials and Equipment:

-

This compound

-

Selected organic solvent (e.g., ethanol, acetone, ethyl acetate)

-

Analytical balance (accurate to ±0.0001 g)

-

Temperature-controlled shaker or water bath

-

Vials with sealed caps

-

Syringe filters (chemically compatible, e.g., PTFE)

-

Evaporating dish or pre-weighed vial

-

Vacuum oven or desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed vial.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.

-

-

Sample Collection and Filtration:

-

Allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Attach a syringe filter to the syringe and dispense the clear, saturated solution into a pre-weighed evaporating dish or vial. Record the exact volume transferred.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporating dish or vial in a vacuum oven at a temperature below the boiling point of this compound but sufficient to evaporate the solvent.

-

Once the solvent has completely evaporated, transfer the dish or vial to a desiccator to cool to room temperature.

-

Weigh the dish or vial containing the dried solute on an analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish or vial from the final weight.

-

Solubility can be expressed in various units, such as g/L, mg/mL, or mol/L, by dividing the mass of the solute by the volume of the solvent used.

-

Application in Drug Discovery: A Workflow

This compound is a valuable building block in the synthesis of biologically active molecules, including potent antitumor agents and hypoxia-inducible factor (HIF)-1 inhibitors.[2][6] The following diagram illustrates a generalized workflow for its application in a drug discovery context.

Caption: Drug discovery workflow utilizing this compound.

This workflow begins with this compound as a key starting material for chemical synthesis to generate a diverse library of derivative compounds. These compounds are then subjected to high-throughput screening to identify "hits" with desired biological activity. Promising hits undergo lead optimization to improve their efficacy and safety profiles, ultimately leading to preclinical and clinical development of new drug candidates.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 454-89-7 [chemicalbook.com]

- 3. This compound | C8H5F3O | CID 67990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-(三氟甲基)苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound CAS#: 454-89-7 [m.chemicalbook.com]

The Trifluoromethyl Group: An In-depth Technical Guide to its Electron-Withdrawing Effects in Benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF₃) group into molecular scaffolds represents a cornerstone of modern medicinal chemistry and materials science. Its potent electron-withdrawing nature profoundly alters the physicochemical properties of parent molecules, influencing reactivity, acidity, and biological activity. This technical guide provides a comprehensive overview of the electron-withdrawing effects of the trifluoromethyl group when appended to the benzaldehyde (B42025) framework, offering quantitative data, detailed experimental protocols, and visual representations of key concepts to aid in research and development.

Quantifying the Electron-Withdrawing Effect

The electron-withdrawing influence of the trifluoromethyl group can be quantitatively assessed through several key parameters, including Hammett constants and the acidity of corresponding benzoic acids.

Hammett Substituent Constants (σ)

The Hammett equation, log(K/K₀) = σρ, provides a quantitative measure of the electronic effect of a substituent on the reactivity of a benzene (B151609) derivative. The substituent constant, σ, is a measure of the electronic effect of a substituent, with positive values indicating an electron-withdrawing effect. The trifluoromethyl group exhibits strongly positive σ values, signifying its potent electron-withdrawing capacity through a combination of inductive and resonance effects.

| Substituent | Position | Hammett Constant (σ) |

| Trifluoromethyl (CF₃) | meta (σ_m) | 0.43 |

| para (σ_p) | 0.54 | |

| Nitro (NO₂) | meta (σ_m) | 0.71 |

| para (σ_p) | 0.78 | |

| Cyano (CN) | meta (σ_m) | 0.56 |

| para (σ_p) | 0.66 | |

| Methoxy (OCH₃) | meta (σ_m) | 0.12 |

| para (σ_p) | -0.27 | |

| Methyl (CH₃) | meta (σ_m) | -0.07 |

| para (σ_p) | -0.17 |

Data sourced from various physical organic chemistry compilations.

Acidity of Trifluoromethyl-Substituted Benzoic Acids

The electron-withdrawing nature of the trifluoromethyl group enhances the acidity of the corresponding benzoic acid by stabilizing the carboxylate anion. This is reflected in the lower pKa values compared to benzoic acid.

| Compound | pKa |

| Benzoic Acid | 4.20 |

| 2-(Trifluoromethyl)benzoic Acid | 3.69[1] |

| 3-(Trifluoromethyl)benzoic Acid | 3.88[2] |

| 4-(Trifluoromethyl)benzoic Acid | 3.76[3][4] |

Spectroscopic Signatures of the Electron-Withdrawing Effect

The electronic perturbations caused by the trifluoromethyl group are readily observable in the NMR and IR spectra of trifluoromethyl-substituted benzaldehydes.

¹H and ¹³C NMR Spectroscopy

The electron-withdrawing trifluoromethyl group deshields the protons and carbons of the benzaldehyde ring, leading to downfield chemical shifts in the NMR spectra.

¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

| Position | Benzaldehyde | 2-(Trifluoromethyl)benzaldehyde | 3-(Trifluoromethyl)benzaldehyde | 4-(Trifluoromethyl)benzaldehyde (B58038) |

| CHO | 9.99 | 10.4 | 10.08 | 10.11 |

| Aromatic H | 7.50-7.89 | 7.65-8.15 | 7.68-8.15 | 7.82-8.02 |

¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

| Position | Benzaldehyde | 2-(Trifluoromethyl)benzaldehyde | This compound | 4-(Trifluoromethyl)benzaldehyde |

| CHO | 192.4 | 189.9 | 190.4 | 191.1 |

| C-CF₃ | - | 128.0 (q) | 131.5 (q) | 135.6 (q) |

| CF₃ | - | 123.8 (q) | 123.6 (q) | 123.4 (q) |

| Aromatic C | 128.8-136.5 | 126.8-134.0 | 126.3-137.5 | 126.1-138.6 |

(q = quartet due to C-F coupling)[5][6][7][8]

Infrared (IR) Spectroscopy

The electron-withdrawing effect of the trifluoromethyl group increases the bond order of the carbonyl group, resulting in a higher stretching frequency (ν_C=O) in the IR spectrum.

| Compound | C=O Stretching Frequency (ν_C=O, cm⁻¹) |

| Benzaldehyde | ~1703 |

| 2-(Trifluoromethyl)benzaldehyde | ~1715 |

| This compound | ~1712 |

| 4-(Trifluoromethyl)benzaldehyde | ~1710 |

Experimental Protocols

The enhanced electrophilicity of the carbonyl carbon in trifluoromethyl-substituted benzaldehydes makes them highly reactive towards nucleophiles. The following protocols for the Wittig and Cannizzaro reactions illustrate this heightened reactivity.

Wittig Reaction with 4-(Trifluoromethyl)benzaldehyde

This protocol describes the synthesis of 4-(trifluoromethyl)stilbene, demonstrating the reaction of a phosphorus ylide with the activated aldehyde.

Materials:

-

Benzyltriphenylphosphonium (B107652) chloride

-

4-(Trifluoromethyl)benzaldehyde

-

Sodium hydroxide (B78521) (50% aqueous solution)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Deionized water

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Hexanes

-

Ethyl acetate (B1210297)

Procedure: [9][10][11][12][13][14]

-

To a round-bottom flask equipped with a magnetic stir bar, add benzyltriphenylphosphonium chloride (1.1 eq) and 4-(trifluoromethyl)benzaldehyde (1.0 eq).

-

Add dichloromethane to dissolve the reactants.

-

With vigorous stirring, add 50% aqueous sodium hydroxide (2-3 eq) dropwise. A color change to deep orange/red indicates the formation of the ylide.

-

Stir the reaction mixture vigorously at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane/ethyl acetate eluent system.

-

Upon completion, transfer the reaction mixture to a separatory funnel.

-

Add deionized water and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to obtain pure 4-(trifluoromethyl)stilbene.

Cannizzaro Reaction with 4-(Trifluoromethyl)benzaldehyde

This protocol demonstrates the disproportionation of 4-(trifluoromethyl)benzaldehyde in the presence of a strong base to yield the corresponding alcohol and carboxylic acid. Due to the strong electron-withdrawing nature of the CF₃ group, this reaction proceeds readily.

Materials:

-

4-(Trifluoromethyl)benzaldehyde

-

Potassium hydroxide (KOH)

-

Deionized water

-

Diethyl ether

-

Hydrochloric acid (concentrated)

-

Sodium bicarbonate (saturated solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure: [15][16][17][18][19]

-

In a flask, dissolve potassium hydroxide (2.0 eq) in a minimal amount of deionized water.

-

Add 4-(trifluoromethyl)benzaldehyde (1.0 eq) to the KOH solution.

-

Stir the mixture vigorously at room temperature overnight. The mixture may become a thick paste.

-

After the reaction is complete, add deionized water to dissolve the potassium salt of the carboxylic acid.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3x) to separate the alcohol product.

-

Isolation of 4-(Trifluoromethyl)benzyl alcohol: Combine the ether extracts, wash with saturated sodium bicarbonate solution and then with brine. Dry the ether layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude alcohol. Purify by distillation or column chromatography.

-

Isolation of 4-(Trifluoromethyl)benzoic acid: Cool the aqueous layer from the initial extraction in an ice bath and acidify by slowly adding concentrated hydrochloric acid until a precipitate forms.

-

Collect the solid precipitate by vacuum filtration, wash with cold deionized water, and dry to obtain 4-(trifluoromethyl)benzoic acid. Recrystallization from water or an ethanol/water mixture can be performed for further purification.

Visualizing Reaction Mechanisms and Workflows

Graphviz diagrams can be used to illustrate the logical flow of experimental procedures and the underlying mechanisms of reactions.

Caption: Experimental workflow for the Wittig reaction.

Caption: Mechanism of the Cannizzaro reaction.

Conclusion

The trifluoromethyl group is a powerful electron-withdrawing substituent that significantly enhances the electrophilicity of the carbonyl carbon in benzaldehyde. This effect is clearly demonstrated through quantitative measures such as Hammett constants and pKa values, as well as by distinct spectroscopic shifts. The increased reactivity of trifluoromethyl-substituted benzaldehydes makes them valuable intermediates in organic synthesis, particularly for the construction of complex molecules in drug discovery and materials science. The provided experimental protocols and workflow diagrams offer a practical guide for researchers to harness the unique properties of these important building blocks.

References

- 1. 2-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(三氟甲基)苯甲酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. hmdb.ca [hmdb.ca]

- 4. 4-(Trifluoromethyl)benzoic acid | 455-24-3 [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. This compound(454-89-7) 13C NMR spectrum [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. spectrabase.com [spectrabase.com]

- 9. benchchem.com [benchchem.com]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. sciepub.com [sciepub.com]

- 12. www1.udel.edu [www1.udel.edu]

- 13. d.web.umkc.edu [d.web.umkc.edu]

- 14. m.youtube.com [m.youtube.com]

- 15. coconote.app [coconote.app]

- 16. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 18. un.uobasrah.edu.iq [un.uobasrah.edu.iq]

- 19. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Applications of 3-(Trifluoromethyl)benzaldehyde in Medicinal Chemistry

Introduction

3-(Trifluoromethyl)benzaldehyde is a versatile aromatic aldehyde that has emerged as a cornerstone building block in modern medicinal chemistry and drug discovery. Its utility stems from the unique physicochemical properties conferred by the trifluoromethyl (-CF3) group combined with the synthetic flexibility of the aldehyde functionality. The -CF3 group is a powerful electron-withdrawing moiety that can significantly enhance a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. These characteristics are highly sought after in the design of novel therapeutic agents. The aldehyde group readily participates in a wide range of chemical transformations, including aldol (B89426) condensations, Wittig reactions, and reductive aminations, allowing for the construction of diverse and complex molecular scaffolds. This guide provides an in-depth overview of the applications of this compound, focusing on the synthesis of bioactive molecules, their therapeutic targets, relevant quantitative data, and detailed experimental protocols.

Core Applications in the Synthesis of Bioactive Scaffolds

The reactivity of this compound makes it an ideal starting material for several classes of medicinally important compounds.

-

Antitumor Agents: This aldehyde is a key reagent in the synthesis of potent antitumor agents, such as 2,3-di- and 2,2,3-trisubstituted-3-methoxycarbonyl-γ-butyrolactones.[1] Derivatives have demonstrated cytotoxic effects against a range of cancer cell lines, including those from nasopharyngeal carcinoma, leukemia, and breast cancer.[1]

-

Hypoxia-Inducible Factor (HIF)-1 Inhibitors: It is used to prepare novel chalcone (B49325) derivatives that act as inhibitors of HIF-1.[2] HIF-1 is a critical transcription factor in tumor progression and angiogenesis, making its inhibition a promising strategy for cancer therapy.[2][3]

-

Anti-inflammatory and Analgesic Drugs: The 3-(trifluoromethyl)phenyl moiety is incorporated into various molecular structures to develop new anti-inflammatory and pain-mediating therapeutics.

Quantitative Biological Activity Data

Derivatives of this compound are precursors to compounds exhibiting potent biological activity across various therapeutic areas. The following table summarizes representative quantitative data for these classes of molecules.

(Disclaimer: The following data is representative of the compound classes that can be synthesized from this compound. The specific compounds tested in the cited literature may have been synthesized from different, though structurally related, starting materials.)

| Compound Class | Specific Compound Example | Target/Assay | Activity (IC₅₀) | Reference |

| γ-Butyrolactone | Compound 4x (a 2,3-substituted γ-butyrolactone) | Antitumor (KB, HCT116, MCF7, etc.) | Sub-micromolar range | [4] |

| Chalcone Derivative | Compound 16e (Chalcone with 2,2-dimethylbenzopyran) | HIF-1 Inhibition (HRE Luciferase Assay) | 2.38 µM | [3] |

| α-Trifluoromethyl Chalcone | Compound 5 (An α-trifluoromethyl chalcone) | Antiproliferative (DU145/TxR Prostate Cancer) | 0.14 µM | [5] |

| γ-(triazolyl ethylidene)butenolide Derivative | Compound 25 | Anticancer (Breast Cancer Cells) | 11.3 µM | [6] |

Key Experimental Protocols

Detailed methodologies are crucial for reproducibility in drug discovery research. Below are representative protocols for the synthesis of a bioactive chalcone and a common biological evaluation method.

Protocol 1: Synthesis of a Chalcone via Claisen-Schmidt Condensation

This protocol describes the base-catalyzed condensation of this compound with an acetophenone (B1666503) derivative to yield a chalcone, a precursor for HIF-1 inhibitors and other bioactive molecules.[7]

Materials:

-

This compound (1.0 eq)

-

Substituted Acetophenone (e.g., 4'-hydroxyacetophenone) (1.0 eq)

-

Sodium Hydroxide (NaOH)

-

Ethanol (B145695) (95%)

-

Dilute Hydrochloric Acid (HCl)

-

Round-bottom flask, magnetic stirrer, ice bath, Buchner funnel

Procedure:

-

In a 100 mL round-bottom flask, dissolve 10 mmol of this compound and 10 mmol of the substituted acetophenone in 40 mL of 95% ethanol.

-

Stir the mixture at room temperature to ensure complete dissolution.

-

Cool the mixture in an ice bath.

-

Prepare a solution of NaOH (20 mmol in 10 mL of water) and add it dropwise to the reaction mixture over 20 minutes, ensuring the temperature remains below 25°C.[7]

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the mixture into a beaker containing 200 g of crushed ice.

-

Acidify the mixture by slowly adding dilute HCl until the pH is neutral. A precipitate will form.[7]

-

Collect the solid product by vacuum filtration using a Buchner funnel and wash the crystals with cold water.

-

Recrystallize the crude product from a minimal volume of hot ethanol to afford the purified chalcone.

Protocol 2: In Vitro HIF-1 Inhibition Assay (Luciferase Reporter)

This assay is used to screen compounds for their ability to inhibit HIF-1 activity in cancer cells under hypoxic conditions.

Materials:

-

Cancer cell line stably transfected with a hypoxia-responsive element (HRE)-luciferase reporter plasmid (e.g., A549-HRE-luc).

-

Cell culture medium (e.g., DMEM), fetal bovine serum (FBS), and antibiotics.

-

Test compound (dissolved in DMSO).

-

Hypoxia chamber or chemical hypoxia inducer (e.g., CoCl₂).

-

Luciferase assay reagent kit.

-

Luminometer.

Procedure:

-

Seed the HRE-luciferase reporter cells in a 96-well plate at a density of 1x10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound (e.g., synthesized chalcone) for 1 hour. Include a vehicle control (DMSO).

-

Induce hypoxia by placing the plate in a hypoxia chamber (1% O₂) or by adding a chemical inducer for 16-24 hours.

-

After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay kit.

-

Determine the concentration of the test compound that causes 50% inhibition of luciferase activity (IC₅₀) by plotting the luminescence signal against the compound concentration.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the synthetic workflow for the Claisen-Schmidt condensation reaction described in Protocol 1.

Signaling Pathway

This diagram illustrates the Hypoxia-Inducible Factor 1 (HIF-1) signaling pathway, a key target for many anticancer agents derived from this compound.

Conclusion

This compound remains a high-value, indispensable reagent in medicinal chemistry. Its unique electronic properties and synthetic accessibility allow for the creation of diverse molecular libraries targeting critical disease pathways, particularly in oncology. The continued exploration of new reactions and the development of novel scaffolds based on this aldehyde will undoubtedly lead to the discovery of next-generation therapeutic agents.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis and evaluation of the novel chalcone derivatives with 2,2-dimethylbenzopyran as HIF-1 inhibitors that possess anti-angiogenic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of 2,3-di- and 2,2,3-trisubstituted-3-methoxycarbonyl-γ-butyrolactones as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. α-Trifluoromethyl Chalcones as Potent Anticancer Agents for Androgen Receptor-Independent Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and anticancer activity of γ-(triazolyl ethylidene)butenolides and polyfunctional pyrrolinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

The Strategic Role of 3-(Trifluoromethyl)benzaldehyde in the Synthesis of Advanced Agrochemicals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine-containing moieties has revolutionized the development of modern agrochemicals, imparting enhanced efficacy, metabolic stability, and lipophilicity to active ingredients.[1] Among the array of fluorinated building blocks, 3-(trifluoromethyl)benzaldehyde stands out as a versatile and crucial intermediate. Its unique electronic properties, stemming from the potent electron-withdrawing trifluoromethyl (-CF3) group at the meta position, render the aldehyde functionality highly reactive and amenable to a variety of synthetic transformations.[2] This technical guide provides an in-depth exploration of the application of this compound in the synthesis of novel agrochemical compounds, with a focus on a detailed experimental protocol for the synthesis of a trifluoromethyl-substituted chalcone (B49325), its biological activity, and proposed mechanism of action.

Core Synthetic Applications

This compound serves as a key precursor in the synthesis of a diverse range of agrochemicals, including herbicides, insecticides, and fungicides.[2] The trifluoromethylphenyl motif is a cornerstone in the molecular architecture of numerous commercial pesticides.[1] The aldehyde functional group readily participates in fundamental organic reactions such as:

-

Condensation Reactions: The Claisen-Schmidt and Knoevenagel condensations are pivotal in forming carbon-carbon bonds, leading to the synthesis of chalcones and other α,β-unsaturated ketone systems, which are known precursors to various bioactive heterocyclic compounds.[1][3]

-

Wittig Reactions: The reaction with phosphorus ylides provides a reliable route to construct carbon-carbon double bonds, enabling the synthesis of complex olefinic structures.[4]

-

Reductive Amination: This reaction allows for the introduction of nitrogen-containing functional groups, which are prevalent in many agrochemical classes.

The strategic placement of the trifluoromethyl group influences the physicochemical properties of the final molecule, often enhancing its ability to interact with biological targets and resist metabolic degradation.

Experimental Protocol: Synthesis of a Trifluoromethyl-Substituted Chalcone

This section details the synthesis of (E)-3-(3-(Trifluoromethyl)phenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one, a chalcone derivative with demonstrated antimicrobial properties, via a Claisen-Schmidt condensation reaction.[1]

Objective: To synthesize a trifluoromethyl-substituted chalcone using this compound as a key reactant.

Materials:

-

This compound

-

2,4,6-Trimethoxy acetophenone (B1666503)

-

Lithium hydroxide (B78521) (LiOH)

-

Tetrahydrofuran (THF)

-

Water (H₂O)

-

Ethyl acetate (B1210297) (EtOAc)

-

Hexanes

-

Saturated ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Standard laboratory glassware and magnetic stirrer

-

Thin-layer chromatography (TLC) apparatus

Procedure:

-

In a round-bottom flask, dissolve 2,4,6-trimethoxy acetophenone (1.0 mmol) and this compound (1.0 mmol) in a mixture of THF and water.

-

To this solution, add lithium hydroxide (LiOH) as the base to catalyze the condensation reaction.

-

Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC.

-

Upon completion of the reaction, quench the mixture with a saturated NH₄Cl solution.

-

Extract the product with ethyl acetate (3 x 25 mL).

-

Combine the organic layers and dry over anhydrous Na₂SO₄.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the residue by column chromatography on silica gel using a gradient elution of ethyl acetate and hexanes to yield the pure chalcone.[1]

Expected Yield: Approximately 69%.[1]

Data Presentation: Antimicrobial Activity

Chalcones derived from this compound have exhibited significant antimicrobial activity. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of a representative trifluoromethyl-substituted chalcone against various bacterial and fungal strains.

| Compound | S. aureus (µg/mL) | B. subtilis (µg/mL) | E. coli (µg/mL) | P. aeruginosa (µg/mL) | C. albicans (µg/mL) | C. parapsilosis (µg/mL) |

| (E)-3-(3-(Trifluoromethyl)phenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one | 15.62 | 31.25 | 62.5 | 62.5 | 7.81 | 15.62 |

| Ampicillin (Reference) | 15.62 | 7.81 | 31.25 | 125 | - | - |

| Fluconazole (Reference) | - | - | - | - | 7.81 | 7.81 |

Data sourced from reference[1]

The data indicates that the synthesized chalcone demonstrates potent antifungal activity, comparable to the standard drug Fluconazole, and notable antibacterial activity.[1]

Proposed Mode of Action and Signaling Pathways

Chalcone derivatives are known to exhibit a range of biological activities, and their antifungal mechanism is of particular interest in agrochemical research.[5] The primary mode of action is believed to be the disruption of the fungal cell wall integrity.[5]

Chalcones are thought to inhibit key enzymes responsible for the synthesis of essential cell wall components, namely β-(1,3)-glucan synthase and chitin (B13524) synthase.[5] Inhibition of these enzymes leads to a weakened cell wall, making the fungus susceptible to osmotic stress and ultimately causing cell lysis and death.

Visualizations

Experimental Workflow: Chalcone Synthesis

Caption: Workflow for the synthesis of a trifluoromethyl-substituted chalcone.

Proposed Signaling Pathway: Antifungal Mode of Action

Caption: Proposed antifungal mode of action for chalcone derivatives.

Conclusion and Future Directions

This compound is a cornerstone intermediate in the synthesis of advanced agrochemicals. Its inherent reactivity and the advantageous properties conferred by the trifluoromethyl group make it a valuable tool for medicinal and agricultural chemists. The synthesis of trifluoromethyl-substituted chalcones represents just one of a multitude of pathways where this building block can be effectively utilized. Further research into the derivatization of these chalcones and other scaffolds synthesized from this compound holds significant promise for the discovery of novel, potent, and selective agrochemicals to address the ongoing challenges in crop protection. The exploration of other reaction types, such as multicomponent reactions involving this aldehyde, could also lead to the efficient construction of complex and diverse molecular libraries for high-throughput screening.

References

- 1. acgpubs.org [acgpubs.org]

- 2. Synthesis and herbicidal activities of novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-(Trifluoromethyl)benzaldehyde

For Immediate Release

This document provides a comprehensive technical guide on the safety and handling precautions for 3-(Trifluoromethyl)benzaldehyde (CAS No. 454-89-7), a versatile intermediate crucial in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Aimed at researchers, scientists, and drug development professionals, this guide synthesizes critical safety data, handling procedures, and emergency protocols to ensure the safe and effective use of this compound in a laboratory setting.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid.[1] Its key physical and chemical properties are summarized in the table below, providing a foundation for understanding its behavior under various laboratory conditions.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₅F₃O | [1][3] |

| Molecular Weight | 174.12 g/mol | [1][3] |

| Boiling Point | 83-86 °C at 30 mmHg | [4] |

| Density | 1.301 g/mL at 25 °C | [4] |

| Flash Point | 68 °C (154.4 °F) - closed cup | [4] |

| Refractive Index (n20/D) | 1.465 | [4] |

| Appearance | Colorless to light yellow to light orange clear liquid | [1] |

| Storage Temperature | 2 - 8 °C is recommended for storage | [1] |

GHS Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance.[3][5][6] A summary of its GHS classification is provided below.

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed | GHS07 | Warning |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | GHS07 | Warning |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | GHS07 | Warning |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | GHS07 | Warning |

| Hazardous to the Aquatic Environment (Acute) | 1 | H400: Very toxic to aquatic life | GHS09 | Warning |

| Hazardous to the Aquatic Environment (Long-term) | 2 | H411: Toxic to aquatic life with long lasting effects | GHS09 | Warning |

| Flammable Liquids | 4 | H227: Combustible liquid | None | Warning |

Note: GHS classifications may vary slightly between suppliers.

Safe Handling and Storage

Adherence to strict safety protocols is paramount when handling this compound to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling. The following PPE is recommended:

-

Eye/Face Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6]

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.[4][5]

-

Respiratory Protection: If working outside a fume hood or if there is a risk of inhalation, use a NIOSH-approved respirator with an organic vapor cartridge.[4]

Handling Procedures

-

Work in a well-ventilated area, preferably in a chemical fume hood.[5]

-

Avoid contact with skin, eyes, and clothing.[5]

-

Do not breathe vapor or mist.[6]

-

Keep away from heat, sparks, and open flames.[6]

-

Wash hands thoroughly after handling.[5]

-

Do not eat, drink, or smoke in the laboratory.[5]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]

-

Recommended storage temperature is between 2-8°C.[1]

-